tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-ynyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c1-11-7-5-9-13(16)12(11)8-6-10-17-14(18)19-15(2,3)4/h5,7,9H,10H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMAUENCKZLCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C#CCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401126665 | |
| Record name | Carbamic acid, N-[3-(2-chloro-6-methylphenyl)-2-propyn-1-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803580-71-3 | |
| Record name | Carbamic acid, N-[3-(2-chloro-6-methylphenyl)-2-propyn-1-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803580-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[3-(2-chloro-6-methylphenyl)-2-propyn-1-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
Tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate (CAS No. 1803580-71-3) is a synthetic compound with potential applications in medicinal chemistry due to its biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H18ClNO2
- Molecular Weight : 279.76 g/mol
- CAS Number : 1803580-71-3
The compound features a tert-butyl carbamate moiety, which is known for enhancing the lipophilicity and bioavailability of pharmaceutical agents.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or inflammatory mediators.
- Modulation of Cell Signaling Pathways : It could influence pathways related to apoptosis and cell survival, particularly in neurodegenerative conditions.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Neuroprotective Properties : In vitro studies have shown that compounds with similar structures can reduce oxidative stress and inflammation in neuronal cells, suggesting potential neuroprotective effects against conditions like Alzheimer’s disease .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Neuroprotection | Reduction in cell death in astrocytes | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |
| Anti-inflammatory | Modulation of cytokine production |
Case Study 1: Neuroprotective Effects
In a study examining the effects of related compounds on neuronal cells, it was observed that tert-butyl derivatives can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound may also possess similar protective qualities against neuroinflammation.
Case Study 2: Metabolic Pathway Modulation
Another study investigated the impact of carbamate derivatives on metabolic enzymes involved in neurotransmitter synthesis. The results indicated that these compounds could effectively modulate enzyme activity, leading to altered neurotransmitter levels, which might be beneficial in treating mood disorders .
Research Findings
Recent research has focused on the synthesis and evaluation of various carbamate derivatives. The findings suggest that modifications to the structure can significantly impact biological activity. For instance, altering the substituents on the aromatic ring has been shown to enhance neuroprotective properties while maintaining low toxicity profiles .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate is in the field of medicinal chemistry. It serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. The compound's unique structure allows for modifications that can lead to the development of new drugs targeting specific diseases.
Case Study: Anticancer Agents
Research has indicated that derivatives of carbamates, including this compound, have shown promising activity against cancer cell lines. For instance, studies have demonstrated that modifications to the carbamate structure can enhance cytotoxic effects on certain cancer types, making it a candidate for further development as an anticancer agent .
Agrochemical Applications
In agrochemistry, this compound can be utilized in the development of herbicides and pesticides. Its chlorinated phenyl group contributes to biological activity against various pests and weeds.
Case Study: Herbicide Development
Research has focused on the synthesis of herbicides that incorporate similar structures to this compound. These compounds have been tested for their efficacy in controlling weed species while minimizing harm to crops . The compound's stability and effectiveness make it an attractive candidate for formulation into commercial herbicides.
Synthetic Intermediate
This compound serves as a synthetic intermediate in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create complex molecules efficiently.
Table: Comparison of Synthetic Intermediates
| Compound Name | Application | Key Features |
|---|---|---|
| This compound | Medicinal Chemistry | Anticancer potential |
| Other Carbamates | Agrochemicals | Pest control effectiveness |
| Various Synthetic Intermediates | Organic Synthesis | Versatile reactivity |
Comparison with Similar Compounds
tert-Butyl Carbamates with Heterocyclic Systems
- Compound 50 (): A triazolo[1,5-a]pyrimidine derivative with a tert-butyl carbamate group. Its synthesis involves coupling tert-butyl methyl(prop-2-yn-1-yl)carbamate with a halogenated triazolopyrimidine precursor under Sonogashira or similar cross-coupling conditions. The presence of the triazolopyrimidine core confers microtubule-stabilizing activity, making it a candidate for neurodegenerative disease therapeutics .
- PB00220 (): A bicyclic carbamate (rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl) with a Boc group. The rigid bicyclic structure enhances stereochemical stability, which is critical for chiral drug intermediates. Its synthesis likely involves ring-closing strategies or enzymatic resolution .
Propargylamine-Based Carbamates
- Target Compound vs. PB05707 (): PB05707 features a benzyl-protected 7-oxa-3-azabicyclo[4.1.0]heptane system. Unlike the target compound’s linear alkyne, PB05707’s strained bicyclic framework may limit reactivity but improve metabolic stability in vivo .
Reactivity and Functional Group Analysis
- Alkyne Reactivity : The propargylamine group in the target compound enables click chemistry (e.g., Huisgen cycloaddition), a feature absent in bicyclic analogues like PB00220. This reactivity is advantageous for bioconjugation or polymer applications.
Tabulated Comparison of Key Compounds
Preparation Methods
Synthesis of the Propargyl Amine Intermediate
The propargyl amine moiety linked to the 2-chloro-6-methylphenyl group can be prepared by:
Sonogashira Coupling: Coupling of 2-chloro-6-methylphenyl halide (typically bromide or iodide) with propargyl amine or a protected propargyl amine derivative under palladium-catalyzed conditions. This step installs the prop-2-yn-1-yl linkage to the aromatic ring.
Nucleophilic Substitution: Alternatively, propargyl bromide can be reacted with 2-chloro-6-methylphenyl amine under basic conditions to yield the propargyl amine intermediate.
Protection of the Amine as tert-Butyl Carbamate
The free amine obtained is then converted into the tert-butyl carbamate derivative using:
- Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA). This step forms the carbamate protecting group, stabilizing the amine functionality for further synthetic applications.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, triethylamine, propargyl amine or derivative, solvent (e.g., THF, DMF), inert atmosphere, room temperature to reflux | Requires exclusion of moisture and oxygen for catalyst stability |
| Nucleophilic Substitution | 2-chloro-6-methylphenyl amine, propargyl bromide, base (K2CO3 or NaH), solvent (DMF or DMSO), elevated temperature | Alternative to coupling; may require purification to remove side products |
| Boc Protection | Di-tert-butyl dicarbonate (Boc2O), base (DIPEA or Et3N), solvent (DCM or THF), 0°C to room temperature | Mild conditions to avoid side reactions |
Detailed Research Findings and Optimization
Catalyst and Ligand Selection: Palladium catalysts such as Pd(PPh3)2Cl2 are preferred for Sonogashira coupling due to their efficiency in forming carbon-carbon triple bonds with aryl halides bearing electron-withdrawing groups like chloro substituents.
Base Choice: Triethylamine or DIPEA are commonly used bases to neutralize acid generated during Boc protection, ensuring high yield and purity.
Solvent Effects: Polar aprotic solvents such as DMF or DMSO enhance nucleophilicity in substitution reactions, while dichloromethane or THF are preferred for Boc protection due to their inertness and ease of removal.
Temperature Control: Low temperatures during Boc protection minimize side reactions such as carbamate cleavage or overreaction.
Purification: Column chromatography or recrystallization is typically employed to isolate the pure tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Propargyl amine formation | Sonogashira coupling | Pd catalyst, CuI, base, inert atm. | High regioselectivity, mild | Sensitive to moisture/oxygen |
| Nucleophilic substitution | Propargyl bromide, base, polar solvent | Simpler setup | Possible side reactions | |
| Carbamate formation | Boc protection | Boc2O, base, DCM or THF, 0°C to RT | Mild, high yield | Requires careful temperature control |
Q & A
Basic: What safety precautions are critical when handling tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate?
Answer:
- Ventilation and PPE: Work in a fume hood to avoid inhalation of vapors. Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Storage: Store in tightly sealed containers at 2–8°C, away from ignition sources and incompatible reagents (e.g., strong acids/oxidizers) .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid generating dust or aerosols .
Basic: How can reaction yields be optimized during Sonogashira coupling for synthesizing this compound?
Answer:
- Catalyst System: Use PdCl₂(PPh₃)₂ (1–2 mol%) and CuI (5–10 mol%) in anhydrous THF under nitrogen. The copper co-catalyst facilitates transmetallation, while palladium mediates cross-coupling .
- Purification: Column chromatography with gradient elution (hexane/EtOAc, 95:5 to 80:20) effectively isolates the product. Monitor fractions using TLC (Rf ~0.3 in 80:20 hexane/EtOAc) .
Advanced: How can discrepancies between NMR and X-ray crystallography data be resolved during structural confirmation?
Answer:
- Dynamic Effects in NMR: Conformational flexibility (e.g., rotamers) may cause splitting in NMR spectra. Compare with DFT-calculated chemical shifts or use variable-temperature NMR to identify dynamic processes .
- X-ray Refinement: Use SHELXL for high-resolution refinement. Hydrogen-bonding networks observed in the crystal structure (e.g., N–H···O interactions) can validate static molecular geometry .
Advanced: What mechanistic insights explain the role of copper iodide in the Sonogashira coupling step?
Answer:
- Transmetallation: CuI activates the terminal alkyne (tert-butyl prop-2-yn-1-ylcarbamate) by forming a copper acetylide intermediate, which transfers to the palladium center .
- Side Reactions: Excess CuI may promote Glaser homocoupling. Control stoichiometry (1:1.2 alkyne:aryl halide) and monitor reaction progress via GC-MS .
Advanced: How do hydrogen-bonding patterns in the crystal structure influence physicochemical properties?
Answer:
- Graph Set Analysis: Use Etter’s methodology to classify hydrogen bonds (e.g., C=O···H–N motifs). For this carbamate, intermolecular N–H···O bonds form infinite chains, enhancing thermal stability .
- Solubility Implications: Strong intermolecular H-bonding reduces solubility in non-polar solvents. Pre-treat with DMF or DMSO to disrupt crystal packing .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR: ¹H NMR (CDCl₃) shows diagnostic signals: δ 1.45 (s, 9H, t-Bu), 6.8–7.2 (m, aromatic H), 4.7 (s, 1H, carbamate NH). ¹³C NMR confirms the alkyne (δ 80–90 ppm) and carbonyl (δ 155 ppm) .
- IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) .
Advanced: How can computational modeling complement experimental data for this compound?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict NMR shifts, vibrational frequencies, and H-bonding energetics. Compare with experimental XRD bond lengths (e.g., C–O: 1.33 Å) .
- Docking Studies: Simulate interactions with biological targets (e.g., enzyme active sites) to guide derivatization for medicinal chemistry .
Basic: How to troubleshoot low yields in the final cyclization step?
Answer:
- Temperature Control: Ensure the reaction is heated to 60°C in anhydrous THF. Lower temperatures stall the cyclization .
- Workup: Extract with EtOAc (3 × 20 mL) and dry over MgSO₄. Concentrate under reduced pressure to minimize decomposition .
Advanced: What are the environmental toxicity considerations for this compound?
Answer:
- Ecotoxicity Screening: Follow OECD 201/202 guidelines for algal and Daphnia toxicity. The chlorophenyl group may pose moderate aquatic toxicity (EC₅₀ ~10 mg/L) .
- Waste Disposal: Incinerate at >1000°C with alkaline scrubbers to neutralize HCl emissions .
Advanced: How does steric hindrance from the tert-butyl group affect reactivity?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
